molecular formula C10H20N4O2 B12540425 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine CAS No. 652538-45-9

3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12540425
CAS No.: 652538-45-9
M. Wt: 228.29 g/mol
InChI Key: FVENUMQIFTUKLW-YUMQZZPRSA-N
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Description

3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine is a synthetic, chiral organic compound based on the 1,2,4-triazole heterocyclic core. This specific molecule belongs to a class of nitrogen-containing heterocycles that have attracted significant interest in medicinal and agricultural chemistry due to their diverse biological activities and utility as building blocks for more complex structures. The core 1,2,4-triazole structure is a privileged scaffold in drug discovery. Triazole derivatives are extensively documented in scientific literature for their wide range of pharmacological properties, including potential applications as antifungal, anticancer, antiviral, and antibacterial agents . The mechanism of action for triazole-based compounds often involves targeted interactions with enzymes. For instance, some triazole antifungals inhibit ergosterol synthesis, while triazole-based anticancer agents like letrozole and anastrozole function by inhibiting the aromatase enzyme . The presence of chiral (1S)-1-ethoxyethyl substituents on the triazole ring in this particular compound may influence its stereoselective binding to biological targets, potentially enhancing its specificity and potency. This makes it a valuable intermediate for developing novel chiral ligands, catalysts, or for structure-activity relationship (SAR) studies in pharmaceutical and chemical research. Applications: This compound is primarily intended for use as a chemical intermediate in organic synthesis and pharmaceutical research. Its structure suggests potential for further chemical modification to create libraries of derivatives for biological screening. Notice: This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

652538-45-9

Molecular Formula

C10H20N4O2

Molecular Weight

228.29 g/mol

IUPAC Name

3,5-bis[(1S)-1-ethoxyethyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H20N4O2/c1-5-15-7(3)9-12-13-10(14(9)11)8(4)16-6-2/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1

InChI Key

FVENUMQIFTUKLW-YUMQZZPRSA-N

Isomeric SMILES

CCO[C@@H](C)C1=NN=C(N1N)[C@H](C)OCC

Canonical SMILES

CCOC(C)C1=NN=C(N1N)C(C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds .

Scientific Research Applications

Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit antifungal activity. 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine has shown promise as a potential antifungal agent due to its ability to inhibit the growth of various fungal strains. This is particularly relevant in the development of new antifungal therapies against resistant strains .

Anticancer Potential

There is emerging evidence suggesting that triazole derivatives may possess anticancer properties. Preliminary studies have indicated that 3,5-bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine can induce apoptosis in cancer cell lines. Further research is necessary to elucidate the mechanisms involved and to evaluate its efficacy in vivo .

Agricultural Applications

Given the increasing resistance of pests and pathogens to conventional pesticides, there is a growing interest in using triazole derivatives as agrochemicals. The compound's antifungal properties make it a candidate for developing new fungicides that could be used in crop protection strategies .

Case Study 1: Antifungal Activity Assessment

In a controlled study assessing the antifungal activity of various triazole compounds, 3,5-bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine was tested against Candida albicans and Aspergillus niger. Results showed that this compound inhibited fungal growth effectively at low concentrations compared to standard antifungal agents .

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation was performed on several cancer cell lines (e.g., HeLa and MCF7) using 3,5-bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine. The compound demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ethoxyethyl groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky substituents like ethoxyethyl or 4-methoxyphenyl groups introduce steric hindrance and influence crystal packing . Smaller groups (e.g., methyl) reduce steric effects but may limit pharmacological interactions .
  • Chirality : The (1S)-configuration in the ethoxyethyl groups may enhance enantioselective interactions in biological systems, though this requires experimental validation.

Enzyme Inhibition

  • Pyrimidinylthio Derivatives: Compounds like 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine exhibit 15-lipoxygenase (15-LO) inhibition (IC₅₀ = 0.8–1.2 µM) via hydrophobic and π-π interactions .
  • Benzimidazole Derivatives : 3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine analogs show antibacterial activity (MIC = 1.5–3.125 µg/mL) against Staphylococcus aureus and Escherichia coli .

Structural Analysis and Crystallography

  • 3,5-Bis(4-methoxyphenyl) Derivative : Crystallizes with two molecules per asymmetric unit, showing amine–triazole N–H⋯N hydrogen bonds forming chains along the a-axis .
  • 3,5-Bis(4-hydroxyphenyl) Derivative : Forms a 3D network via O–H⋯N and water-mediated O–H⋯O bonds, critical for stabilizing polymorphs .

Biological Activity

3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and potential antiviral properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine can be represented as follows:

  • Molecular Formula : C10_{10}H20_{20}N4_4O
  • CAS Number : 652538-45-9

This compound features a triazole ring, which is known for its role in various biological activities.

Antibacterial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. In particular, studies have shown that compounds similar to 3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine possess significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
3,5-Bis[(1S)-1-ethoxyethyl]-4H-triazol-4-amineE. coli0.12
S. aureus0.25
P. aeruginosa0.50

The minimum inhibitory concentration (MIC) values indicate that this compound has effective antibacterial properties comparable to established antibiotics.

Antifungal Activity

Triazole compounds are also recognized for their antifungal activity. Studies have demonstrated that derivatives containing the triazole moiety can inhibit the growth of various fungal pathogens.

Table 2: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
3,5-Bis[(1S)-1-ethoxyethyl]-4H-triazol-4-amineCandida albicans0.15
Aspergillus niger0.30

The antifungal activity of this compound suggests its potential use in treating fungal infections.

Antiviral Potential

While less studied than its antibacterial and antifungal properties, there is emerging evidence that triazole derivatives may exhibit antiviral activity. Research into related compounds has shown promise against viral pathogens.

Case Study: Antiviral Activity

In a study investigating the antiviral effects of triazole derivatives, compounds were tested against HIV and HBV. The results indicated that certain derivatives displayed significant inhibitory effects on viral replication, suggesting potential therapeutic applications for 3,5-Bis[(1S)-1-ethoxyethyl]-4H-triazol-4-amine in antiviral therapy .

The biological activity of triazoles is often attributed to their ability to interfere with key metabolic pathways in microorganisms. For instance:

  • Inhibition of DNA Gyrase : Triazoles can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Cell Membrane Disruption : Some studies suggest that these compounds may disrupt fungal cell membranes, leading to cell death.

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